Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT is a compound that serves as a drug-linker conjugate for antibody-drug conjugates (ADCs). It is composed of a potent topoisomerase I inhibitor and a linker, which allows it to be conjugated to antibodies for targeted drug delivery . This compound is primarily used in scientific research and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves multiple steps, including the formation of the bicyclo[1.1.1]pentane core, the incorporation of the bromine atom, and the attachment of the Val-Ala-NH2 and MAD-MDCPT moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, ensuring high yield and purity, and adhering to regulatory standards for pharmaceutical production .
Analyse Chemischer Reaktionen
Types of Reactions
Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological molecules and its potential as a tool for probing biological pathways.
Medicine: Investigated for its potential as a component of ADCs for targeted cancer therapy, leveraging its topoisomerase I inhibitory activity
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Wirkmechanismus
The mechanism of action of Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves its role as a topoisomerase I inhibitor. By inhibiting topoisomerase I, the compound interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The linker component allows the compound to be conjugated to antibodies, enabling targeted delivery to specific cells and tissues .
Vergleich Mit ähnlichen Verbindungen
Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT can be compared to other drug-linker conjugates used in ADCs, such as:
Auristatin-based conjugates: These compounds also inhibit microtubule dynamics but differ in their mechanism of action and linker chemistry.
Maytansinoid-based conjugates: Similar to auristatins, these compounds target microtubules but have different pharmacokinetic properties.
Camptothecin-based conjugates: Like this compound, these compounds inhibit topoisomerase I but differ in their chemical structure and linker design
This compound is unique due to its specific combination of a topoisomerase I inhibitor and a bicyclo[1.1.1]pentane core, which provides distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C36H38BrN5O9 |
---|---|
Molekulargewicht |
764.6 g/mol |
IUPAC-Name |
(2S)-2-[(2-bromoacetyl)amino]-N-[(2S)-1-[[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]-1-bicyclo[1.1.1]pentanyl]amino]-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C36H38BrN5O9/c1-5-36(48)21-7-23-29-19(10-42(23)32(46)20(21)11-49-33(36)47)27(18-6-24-25(51-15-50-24)8-22(18)39-29)34-12-35(13-34,14-34)41-30(44)17(4)38-31(45)28(16(2)3)40-26(43)9-37/h6-8,16-17,28,48H,5,9-15H2,1-4H3,(H,38,45)(H,40,43)(H,41,44)/t17-,28-,34?,35?,36-/m0/s1 |
InChI-Schlüssel |
RCIVGZZPQGHOGN-JLVKPTLHSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CBr)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.